MAPTAM

Description

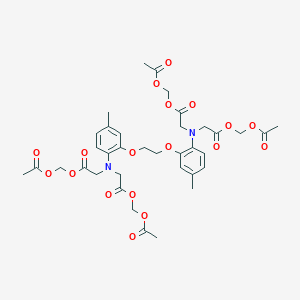

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Polyamines - Diamines - Ethylenediamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]-5-methylphenoxy]ethoxy]-4-methylanilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H44N2O18/c1-23-7-9-29(37(15-33(43)53-19-49-25(3)39)16-34(44)54-20-50-26(4)40)31(13-23)47-11-12-48-32-14-24(2)8-10-30(32)38(17-35(45)55-21-51-27(5)41)18-36(46)56-22-52-28(6)42/h7-10,13-14H,11-12,15-22H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEOJVQZWOLQUDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C)OCCOC2=C(C=CC(=C2)C)N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H44N2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

792.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147504-94-7 | |

| Record name | 1,2-Bis(2-amino-5-methylphenoxy)ethane-N,N,N',N'-tetraacetic acid tetrakis(acetoxymethyl) ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Mechanism of Action of MTL-CEBPA: A Technical Guide

An In-depth Analysis of a First-in-Class Small Activating RNA Therapeutic

Introduction

MTL-CEBPA represents a pioneering approach in RNA-based therapeutics, employing a small activating RNA (saRNA) to upregulate the expression of the CCAAT/enhancer-binding protein alpha (C/EBPα), a critical transcription factor implicated in cell differentiation, proliferation, and tumor suppression. This technical guide provides a comprehensive overview of the mechanism of action of MTL-CEBPA, intended for researchers, scientists, and professionals in drug development. The document details the molecular interactions, downstream signaling pathways, quantitative efficacy data, and the experimental protocols used to elucidate its function.

Core Mechanism of Action: RNA Activation

MTL-CEBPA is a synthetic, double-stranded saRNA molecule designed to specifically target the promoter region of the CEBPA gene. Unlike small interfering RNAs (siRNAs) that mediate gene silencing, saRNAs leverage the endogenous cellular machinery to enhance gene transcription. The core of MTL-CEBPA's mechanism is the targeted upregulation of C/EBPα, a transcription factor that is often suppressed in hepatocellular carcinoma (HCC) and other malignancies.[1][2]

The saRNA is encapsulated within a lipid-based nanoparticle formulation, referred to as SMARTICLES®, which facilitates its delivery to target liver cells and enables endosomal escape for intracellular activity.[1][3]

Molecular Pathway of CEBPA Upregulation

The mechanism of MTL-CEBPA-mediated gene activation involves the following key steps:

-

Cellular Uptake and Endosomal Escape: The liposomal formulation of MTL-CEBPA is taken up by target cells. The SMARTICLES® technology is designed to trigger endosomal escape in response to the lower pH of the endosome, releasing the saRNA duplex into the cytoplasm.[1]

-

RISC Loading and Nuclear Translocation: In the cytoplasm, the saRNA duplex is processed by the RNA-induced silencing complex (RISC). The guide strand of the saRNA is loaded into the Argonaute-2 (Ago2) protein, a key component of RISC.[4][5]

-

Promoter Targeting and Transcriptional Activation: The Ago2-saRNA guide strand complex translocates to the nucleus and binds to a specific target sequence within the promoter region of the CEBPA gene.[4][5][6] This interaction recruits a complex of proteins, including other transcription factors and chromatin remodeling enzymes, to the gene promoter.[7] This recruitment leads to an open chromatin state and facilitates the binding of RNA polymerase II, thereby enhancing the transcription of the CEBPA gene.[4][6] A nuclear run-on assay has confirmed that this upregulation is a direct result of increased transcriptional activity.[1][4]

Downstream Signaling and Anti-Tumor Effects

The upregulation of C/EBPα protein expression triggers a cascade of downstream events that contribute to the anti-tumor activity of MTL-CEBPA in hepatocellular carcinoma.

Cell Cycle Control and Proliferation

C/EBPα acts as a tumor suppressor by regulating the expression of genes involved in cell cycle control. Increased C/EBPα levels lead to the upregulation of the cyclin-dependent kinase inhibitor p21, which induces cell cycle arrest and inhibits tumor cell proliferation.[7]

Regulation of Oncogenic Pathways

Studies have shown that C/EBPα can suppress HCC metastasis by inhibiting the EGFR/β-catenin signaling pathway.[8] Upregulation of C/EBPα leads to a reduction in the protein levels of EGFR, phosphorylated EGFR, and β-catenin.[9] This, in turn, downregulates downstream targets of β-catenin, such as c-Myc, Axin2, and Cyclin D1, which are involved in epithelial-mesenchymal transition (EMT) and metastasis.[9]

Immune Modulation

A key aspect of MTL-CEBPA's mechanism of action is its ability to modulate the tumor microenvironment. C/EBPα is a master regulator of myeloid cell differentiation.[10] By upregulating C/EBPα, MTL-CEBPA can induce the differentiation of immunosuppressive myeloid-derived suppressor cells (MDSCs) into more mature, less suppressive myeloid cells. This shift in the immune landscape of the tumor can enhance the efficacy of other cancer therapies, such as checkpoint inhibitors (e.g., anti-PD-1) and tyrosine kinase inhibitors (e.g., sorafenib).[10][11]

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical and clinical studies of MTL-CEBPA.

Table 1: In Vitro Efficacy

| Cell Line | Assay | Result | Reference |

| HepG2 | CEBPA mRNA Upregulation | 2.5-fold increase | [12] |

| HepG2 | Nascent CEBPA mRNA Transcription | 3-fold increase | [5] |

| HepG2, Hep3B | Cell Proliferation | Significant reduction over 96 hours | [12] |

Table 2: Preclinical In Vivo Efficacy

| Animal Model | Treatment | Outcome | Reference |

| Diethylnitrosamine-induced HCC rat model | MTL-CEBPA | 80% reduction in tumor size | [1] |

| Immunocompetent rat model of HCC | MTL-CEBPA + Sorafenib | Superior tumor growth inhibition compared to single agents | [13] |

| Mouse HCC flank tumor model | MTL-CEBPA + anti-PD-1 + RFA | Near complete inhibition of tumor growth, including complete responses | [13][14] |

Table 3: Phase I Clinical Trial (OUTREACH study) Data in HCC Patients

| Parameter | Value | Reference |

| Dose Escalation Cohorts | ||

| Dose Levels (once weekly) | 28, 47, 70, 98, 130, and 160 mg/m² | [15][16] |

| Efficacy (n=24) | ||

| Objective Tumor Response (Partial Response) | 1 patient (4%) | [16][17] |

| Stable Disease | 12 patients (50%) | [16][17] |

| Post-MTL-CEBPA TKI Treatment (n=7) | ||

| Complete Response | 3 patients | [15] |

| Partial Response | 1 patient | [15] |

| Stable Disease | 2 patients | [15] |

Experimental Protocols

Detailed methodologies for the key experiments cited in the characterization of MTL-CEBPA's mechanism of action are provided below.

saRNA Transfection of Hepatocellular Carcinoma Cells (HepG2)

This protocol is adapted for the delivery of saRNA into HepG2 cells.

-

Cell Plating: Seed HepG2 cells in a 24-well plate at a density of 7,500-12,000 cells per well in 0.5 ml of complete growth medium. Incubate for 12-24 hours prior to transfection to achieve 30-50% confluency.

-

Preparation of Transfection Complexes:

-

In a sterile tube, dilute 30-50 nM of MTL-CEBPA saRNA in 40 µl of serum-free medium (e.g., Opti-MEM®).

-

In a separate tube, mix 5.5 µl of a suitable transfection reagent (e.g., Lipofectamine™ 2000 or a specialized HepG2 transfection reagent) with serum-free medium.

-

Combine the diluted saRNA and transfection reagent, mix gently, and incubate at room temperature for 15-30 minutes to allow complex formation.

-

-

Transfection: Add the transfection complexes to the wells containing the HepG2 cells in complete growth medium.

-

Incubation and Analysis: Incubate the cells at 37°C in a humidified CO2 incubator. The medium can be changed after 4-6 hours to reduce cytotoxicity. Assay for CEBPA gene expression and downstream effects 48-72 hours post-transfection.

Nuclear Run-On Assay

This assay measures nascent RNA transcription to confirm that gene upregulation is due to increased transcriptional activity.

-

Nuclei Isolation:

-

Culture and treat HepG2 cells as required.

-

Wash cells with ice-cold Solution I (150 mM KCl, 4 mM MgOAc, 10 mM Tris-HCl pH7.4).

-

Lyse the cells with Solution II (Solution I + 0.5% NP40) on ice for 10 minutes.

-

Pellet the nuclei through a sucrose cushion and resuspend in a storage buffer (40% glycerol, 50 mM MgCl2, 0.1 mM EDTA).

-

-

Run-On Reaction:

-

Incubate the isolated nuclei in a reaction buffer containing rNTPs (ATP, CTP, GTP) and a labeled nucleotide (e.g., Br-UTP or ³²P-UTP) at 30°C for 30 minutes. This allows RNA polymerases that were actively transcribing at the time of cell lysis to extend the nascent RNA chains.

-

-

RNA Isolation and Analysis:

-

Stop the reaction and isolate the labeled nascent RNA using a standard RNA extraction protocol (e.g., TRIzol).

-

Quantify the amount of labeled CEBPA mRNA using methods such as hybridization to a gene-specific probe or RT-qPCR.

-

RNA Chromatin Immunoprecipitation (RNA-ChIP)

This technique is used to demonstrate the physical association of the Ago2-saRNA complex with the CEBPA gene promoter.

-

Cross-linking: Treat saRNA-transfected cells with formaldehyde to cross-link proteins to RNA and DNA.

-

Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication.

-

Immunoprecipitation:

-

Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., Ago2).

-

Use protein A/G magnetic beads to pull down the antibody-protein-RNA-DNA complexes.

-

-

Reverse Cross-linking and Purification:

-

Reverse the cross-links by heating.

-

Purify the co-immunoprecipitated RNA and DNA.

-

-

Analysis: Analyze the purified RNA for the presence of the saRNA guide strand and the purified DNA for the presence of the CEBPA promoter sequence, typically by RT-qPCR and qPCR, respectively.

Quantitative Real-Time PCR (RT-qPCR) for CEBPA mRNA Quantification

-

RNA Isolation: Extract total RNA from transfected and control cells using a standard kit or TRIzol reagent.

-

cDNA Synthesis: Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

-

qPCR:

-

Prepare a reaction mix containing the cDNA template, primers specific for CEBPA and a reference gene (e.g., GAPDH), and a fluorescent dye (e.g., SYBR Green) or a probe-based master mix.

-

Perform the qPCR reaction in a real-time PCR instrument.

-

-

Data Analysis: Quantify the relative expression of CEBPA mRNA by comparing the cycle threshold (Ct) values of the target gene to the reference gene using the ΔΔCt method.

Western Blot for C/EBPα Protein Analysis

-

Protein Extraction: Lyse transfected and control cells in a lysis buffer containing protease inhibitors.

-

Protein Quantification: Determine the total protein concentration of the lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate equal amounts of protein from each sample by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific to C/EBPα.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system. Quantify band intensity relative to a loading control (e.g., β-actin).

Conclusion

MTL-CEBPA operates through a novel mechanism of RNA activation, specifically upregulating the transcription factor C/EBPα. This targeted gene activation leads to a multi-pronged anti-tumor effect in hepatocellular carcinoma, encompassing direct inhibition of cell proliferation and metastasis, as well as modulation of the tumor immune microenvironment. The preclinical and early clinical data support the continued development of MTL-CEBPA as a promising therapeutic strategy, both as a monotherapy and in combination with other anti-cancer agents. The detailed understanding of its mechanism of action, as outlined in this guide, provides a solid foundation for further research and clinical application of this first-in-class saRNA therapeutic.

References

- 1. protocols.io [protocols.io]

- 2. researchgate.net [researchgate.net]

- 3. Nuclear Run On Transcription Assay [protocols.io]

- 4. med.emory.edu [med.emory.edu]

- 5. altogen.com [altogen.com]

- 6. Quantification of mRNA using real-time RT-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. HepG2 Cell Transfection - HepG2 Transfection [hepg2.com]

- 8. researchgate.net [researchgate.net]

- 9. C/EBPα Short-Activating RNA Suppresses Metastasis of Hepatocellular Carcinoma through Inhibiting EGFR/β-Catenin Signaling Mediated EMT - PMC [pmc.ncbi.nlm.nih.gov]

- 10. C/EBPalpha is up-regulated in a subset of hepatocellular carcinomas and plays a role in cell growth and proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. minatx.com [minatx.com]

- 12. encodeproject.org [encodeproject.org]

- 13. minatx.com [minatx.com]

- 14. mdpi.com [mdpi.com]

- 15. clyte.tech [clyte.tech]

- 16. aacrjournals.org [aacrjournals.org]

- 17. altogen.com [altogen.com]

The Core Principles of MAPTAM (5,5'-Dimethyl-BAPTA-AM) Calcium Chelation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that governs a multitude of cellular processes, including gene transcription, cell proliferation, apoptosis, and signal transduction. The precise spatial and temporal control of intracellular Ca²⁺ concentrations is therefore critical for normal cellular function. Dysregulation of calcium homeostasis is implicated in a variety of pathological conditions, making the modulation of intracellular Ca²⁺ a key area of interest in drug discovery and development.

This technical guide provides a comprehensive overview of the core principles of MAPTAM, also known as 5,5'-Dimethyl-BAPTA-AM, a high-affinity, cell-permeant calcium chelator. We will delve into its mechanism of action, provide detailed experimental protocols for its use, and present key quantitative data to inform its application in research and drug development.

Core Mechanism of Calcium Chelation by this compound

This compound is a derivative of the well-established calcium chelator BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid). The "AM" designation indicates the presence of acetoxymethyl ester groups, which render the molecule lipophilic and membrane-permeant. This allows this compound to be introduced into living cells non-invasively.

The core principle of this compound's function can be broken down into a three-step process:

-

Passive Diffusion: The lipophilic AM ester form of this compound readily crosses the cell membrane, moving from the extracellular environment into the cytoplasm.

-

Intracellular Activation: Once inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This enzymatic action removes the lipophilic moieties, converting this compound into its active, hydrophilic, and membrane-impermeant form: 5,5'-Dimethyl-BAPTA.

-

Calcium Chelation: The activated 5,5'-Dimethyl-BAPTA possesses four carboxylate groups that form a high-affinity binding pocket for divalent cations. It exhibits a high selectivity for Ca²⁺ over other cations such as magnesium (Mg²⁺). This rapid and efficient chelation of intracellular free Ca²⁺ effectively buffers its concentration, preventing its participation in downstream signaling events. The dimethyl substitutions on the BAPTA backbone are known to increase the affinity for calcium compared to the parent compound.

Quantitative Data

The following tables summarize key quantitative parameters associated with the use of this compound and its parent compound, BAPTA-AM. It is important to note that optimal conditions can be cell-type dependent and should be empirically determined.

Table 1: Calcium Binding Affinity of BAPTA Derivatives

| Compound | Dissociation Constant (Kd) for Ca²⁺ (in the absence of Mg²⁺) | Notes |

| BAPTA | ~160 nM | High-affinity chelator. |

| 5,5'-Dimethyl-BAPTA | Higher affinity than BAPTA | The dimethyl groups increase the electron-donating properties of the benzene rings, enhancing the Ca²⁺ binding affinity. Precise Kd values can vary based on experimental conditions. |

| 5,5'-Dibromo-BAPTA | Intermediate affinity | Useful for studying Ca²⁺ mobilization and spatial buffering. |

| 5,5'-Dinitro-BAPTA | ~7.5 µM | Low-affinity buffer, suitable for studying large and rapid Ca²⁺ transients. |

Table 2: Recommended Experimental Parameters for this compound (5,5'-Dimethyl-BAPTA-AM) Cell Loading

| Parameter | Recommended Range | Notes |

| Stock Solution Concentration | 1 - 10 mM | Dissolved in high-quality, anhydrous DMSO. |

| Final In-Well Concentration | 4 - 10 µM | Optimal concentration is cell-type dependent and should be determined experimentally. |

| Pluronic® F-127 Concentration | 0.02 - 0.04% (final) | A non-ionic detergent used to aid in the dispersion of the water-insoluble AM ester in aqueous buffer. |

| Probenecid Concentration | 1 - 2.5 mM (final) | An organic anion transport inhibitor that can reduce the leakage of the de-esterified chelator from the cells. |

| Incubation (Loading) Time | 20 - 120 minutes | Highly cell-type dependent and requires optimization. |

| De-esterification Time | 20 - 30 minutes | A separate incubation step after loading to ensure complete cleavage of the AM esters by intracellular esterases. |

Experimental Protocols

The following are detailed protocols for the preparation of this compound solutions and for loading the chelator into adherent cells in a 96-well plate format.

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

-

This compound (5,5'-Dimethyl-BAPTA-AM)

-

High-quality, anhydrous Dimethyl Sulfoxide (DMSO)

-

Physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Pluronic® F-127 (10% w/v in DMSO)

-

Probenecid (250 mM in a suitable buffer)

Procedure:

-

Prepare this compound Stock Solution (e.g., 5 mM):

-

Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

-

Dissolve the appropriate amount of this compound in anhydrous DMSO to achieve a final concentration of 5 mM. For a molecular weight of 792.74 g/mol , this would be 3.96 mg in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller, single-use volumes and store at -20°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.

-

-

Prepare 2X Loading Buffer:

-

On the day of the experiment, thaw an aliquot of the this compound stock solution.

-

For a final in-well concentration of 10 µM, prepare a 2X working solution of 20 µM this compound in your chosen physiological buffer.

-

To aid in solubilization, first mix the this compound stock solution with an equal volume of 20% Pluronic F-127 before diluting in the buffer.

-

If using probenecid to prevent leakage, add it to the 2X loading buffer to achieve a final 2X concentration (e.g., 4 mM for a final concentration of 2 mM).

-

Protocol 2: Loading Adherent Cells with this compound

Materials:

-

Adherent cells cultured in a 96-well plate

-

Prepared 2X this compound Loading Buffer

-

Physiological buffer (for washing)

Procedure:

-

Cell Seeding: Seed adherent cells in a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Prepare for Loading: On the day of the experiment, aspirate the culture medium from the wells.

-

Loading: Add an equal volume of the 2X this compound Loading Buffer to each well. For example, if the initial volume was 100 µL, add 100 µL of 2X loading buffer to achieve a final 1X concentration.

-

Incubation: Incubate the plate at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically for your specific cell type.

-

Washing: After incubation, gently aspirate the loading solution and wash the cells 2-3 times with warm (37°C) physiological buffer to remove any extracellular this compound-AM. Probenecid can be included in the wash and final experimental buffer to continue inhibiting leakage.

-

De-esterification: Incubate the cells in fresh, warm buffer for an additional 30 minutes at 37°C to allow for complete de-esterification of the this compound-AM by intracellular esterases.

-

Experimentation: The cells are now loaded with intracellular 5,5'-Dimethyl-BAPTA and are ready for your experiment.

Visualizations

Mechanism of this compound Action

Caption: Mechanism of this compound cellular uptake and activation.

Experimental Workflow for Cell Loading

understanding MAPTAM's affinity for calcium ions

An In-depth Technical Guide on the Interplay Between Microtubule-Associated Protein Tau (MAPT) and Calcium Ions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubule-associated protein tau (MAPT), encoded by the MAPT gene, is integral to neuronal health, primarily by stabilizing microtubules within axons.[1] In a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease, MAPT undergoes abnormal post-translational modifications, leading to its aggregation into neurofibrillary tangles and subsequent neuronal dysfunction.[1][2] Concurrently, dysregulation of intracellular calcium (Ca²⁺) signaling is a well-established hallmark of these neurodegenerative diseases.[3] This guide provides a comprehensive technical overview of the multifaceted relationship between MAPT and calcium ions. It moves beyond the concept of a simple, direct protein-ion affinity to explore the nuanced, indirect, and pathology-associated interactions that are of critical interest to researchers in the field.

Section 1: The Indirect Influence of Calcium on MAPT

While MAPT lacks canonical high-affinity calcium-binding domains like the EF-hand, calcium profoundly influences its function and pathological transformation through indirect mechanisms. These are primarily mediated by calcium-binding proteins and calcium-dependent signaling cascades that lead to MAPT phosphorylation.

Interaction with Calcium-Binding Proteins

MAPT's interaction with several key calcium-binding proteins modulates its physiological and pathological activities. These interactions are calcium-dependent, serving as a crucial link between cellular calcium levels and MAPT function.

-

Calmodulin (CaM): In the presence of calcium, calmodulin can bind to a tubulin-binding site on MAPT.[4] This interaction is thought to inhibit the polymerization of tubulin into microtubules, as calmodulin binding prevents MAPT from interacting with tubulin.[4]

-

S100B: This calcium-binding protein acts as an extracellular chaperone for MAPT. The interaction is strictly calcium-dependent and involves a large region of the MAPT protein.[5] S100B has been shown to inhibit the aggregation and seeding of MAPT, suggesting a neuroprotective role.[5]

-

EF-hand domain-containing protein 2 (EFHD2): This novel calcium-binding protein has been found to be associated with pathological, sarkosyl-insoluble tau in mouse models of tauopathy and in Alzheimer's disease brains.[6][7] The association appears to be linked to the neurodegeneration process itself.[6][7]

| Interacting Protein | Calcium Dependency | Reported Effect on MAPT | Reference(s) |

| Calmodulin (CaM) | Yes | Inhibits MAPT's interaction with tubulin. | [4] |

| S100B | Yes | Acts as a chaperone, inhibiting aggregation and seeding. | [5] |

| EFHD2 | Yes (EFHD2 binds Ca²⁺) | Associates with pathological MAPT aggregates. | [6][7] |

Calcium-Mediated Phosphorylation of MAPT

Calcium signaling pathways are critical upstream regulators of several kinases that phosphorylate MAPT. Elevated intracellular calcium can lead to the activation of these kinases, resulting in the hyperphosphorylation of MAPT, a key step in the development of tauopathies.

One of the most significant pathways involves the Ca²⁺/calmodulin-dependent protein kinase family. For instance, the accumulation of phosphorylated MAPT can trigger an increase in nuclear Ca²⁺, which in turn activates Ca²⁺/Calmodulin-Dependent Protein Kinase IV (CaMKIV).[8] Activated CaMKIV can then further phosphorylate MAPT, creating a detrimental feedback loop that aggravates its hyperphosphorylation.[8]

Section 2: Calcium Binding to Pathological, Hyperphosphorylated MAPT

Recent evidence indicates that while native MAPT does not have a high affinity for calcium, its hyperphosphorylated form can directly bind calcium ions. This interaction is not mediated by a specific protein domain but rather by the negatively charged phosphate groups on the modified MAPT molecule.[9]

This binding of calcium to hyperphosphorylated MAPT has significant pathological implications, as it promotes the formation of sarkosyl-insoluble aggregates containing β-sheet structures, which are characteristic of neurofibrillary tangles.[9]

Experimental Protocols: In Vitro Calcium-Binding Assay (⁴⁵Ca²⁺ Overlay)

This protocol is adapted from methodologies used to demonstrate the calcium-binding activity of proteins associated with MAPT and can be applied to study the direct binding to hyperphosphorylated MAPT.[6]

-

Protein Preparation: Purify recombinant hyperphosphorylated MAPT and a negative control protein (e.g., non-phosphorylated MAPT or GST).

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Washing and Renaturation: Wash the membrane three times for 10 minutes each in a buffer containing 10 mM imidazole-HCl (pH 6.8) and 60 mM KCl to remove SDS and allow for protein refolding.

-

⁴⁵Ca²⁺ Incubation: Incubate the membrane for 10 minutes in a binding buffer (10 mM imidazole-HCl, pH 6.8, 60 mM KCl, 5 mM MgCl₂) containing 1 mCi/L ⁴⁵Ca²⁺.

-

Rinsing: Briefly rinse the membrane with 50% ethanol to remove non-specifically bound ⁴⁵Ca²⁺.

-

Autoradiography: Air-dry the membrane and expose it to X-ray film to visualize the radioactive signal, indicating ⁴⁵Ca²⁺ binding.

Section 3: Downstream Consequences: MAPT-Related Calcium Dysregulation

The presence of pathological MAPT, either mutated or aggregated, disrupts cellular calcium homeostasis, creating a toxic environment that contributes to neurodegeneration.

Impact on Mitochondrial Calcium Homeostasis

Studies using primary cortical cultures and iPSC-derived neurons with MAPT mutations have shown that pathological MAPT inhibits mitochondrial calcium efflux.[10] This inhibition is mediated through the mitochondrial Na⁺/Ca²⁺ exchanger (NCLX).[10] The consequence of this impaired efflux is mitochondrial depolarization upon physiological calcium stimuli, rendering the neurons more susceptible to calcium-induced cell death via caspase-3 activation.[10] Furthermore, neurons with pathological MAPT exhibit spontaneous Ca²⁺ oscillations, indicating a broader destabilization of calcium homeostasis.[10]

Experimental Protocols: Measuring Mitochondrial Calcium

This protocol describes a general method for measuring mitochondrial calcium concentration using fluorescent indicators in cultured neurons.

-

Cell Culture: Plate primary neurons or iPSC-derived neurons on glass-bottom dishes suitable for microscopy.

-

Indicator Loading: Load the cells with a mitochondrial-targeted calcium indicator (e.g., Rhod-2, AM) by incubating them in a physiological saline solution containing the dye.

-

Imaging Setup: Place the dish on the stage of a confocal or fluorescence microscope equipped with an environmental chamber to maintain temperature and CO₂ levels.

-

Baseline Measurement: Acquire a baseline fluorescence signal from the mitochondria of the cells.

-

Stimulation: Perfuse the cells with a solution containing a stimulus known to induce calcium influx (e.g., glutamate, high potassium).

-

Data Acquisition: Record the changes in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in mitochondrial calcium concentration.

-

Analysis: Quantify the changes in fluorescence relative to the baseline to determine the kinetics and amplitude of mitochondrial calcium uptake and efflux.

Conclusion and Future Directions

The relationship between MAPT and calcium is not defined by a direct, high-affinity binding but by a complex and pathologically significant interplay. The key points for researchers and drug development professionals are:

-

Indirect Regulation: Calcium influences MAPT primarily through interactions with calcium-binding proteins and by activating kinases that lead to its hyperphosphorylation.

-

Pathology-Specific Binding: A direct binding interaction with calcium appears to be a feature of hyperphosphorylated, pathological MAPT, which promotes its aggregation.

-

Downstream Disruption: Pathological MAPT disrupts cellular calcium homeostasis, particularly at the level of the mitochondria, increasing neuronal vulnerability.

Future research should focus on quantifying the affinity of calcium for various phosphorylated forms of MAPT to determine apparent dissociation constants. Elucidating the precise mechanisms by which pathological MAPT inhibits the mitochondrial Na⁺/Ca²⁺ exchanger could provide novel therapeutic targets. Understanding and ultimately interrupting the feedback loops between calcium signaling, MAPT phosphorylation, and aggregation is a critical goal for developing effective treatments for tauopathies.

References

- 1. What is MAPT Protein - Creative BioMart [creativebiomart.net]

- 2. The Role and Pathogenesis of Tau Protein in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Calcium signaling hypothesis: A non-negligible pathogenesis in Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Calmodulin binds to a tubulin binding site of the microtubule-associated protein tau - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Dynamic interactions and Ca2+-binding modulate the holdase-type chaperone activity of S100B preventing tau aggregation and seeding - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A novel calcium-binding protein is associated with tau proteins in tauopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tau-Induced Ca2+/Calmodulin-Dependent Protein Kinase-IV Activation Aggravates Nuclear Tau Hyperphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effect of calcium ions on the aggregation of highly phosphorylated tau - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tau inhibits mitochondrial calcium efflux and makes neurons vulnerable to calcium-induced cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Intracellular Calcium Buffering

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) is a ubiquitous and versatile second messenger that governs a vast array of cellular processes, from neurotransmission and muscle contraction to gene expression and apoptosis.[1] The precise spatiotemporal control of intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore critical for normal cellular function. This control is achieved through a complex interplay of Ca²⁺ influx, extrusion, and sequestration mechanisms, with intracellular Ca²⁺ buffering playing a pivotal role.[2] Intracellular Ca²⁺ buffers are molecules that bind free Ca²⁺ ions, thereby shaping the amplitude, duration, and spatial spread of Ca²⁺ signals.[3] This technical guide provides a comprehensive overview of the principles of intracellular Ca²⁺ buffering, key endogenous and exogenous buffers, and the experimental methodologies used to investigate their function.

The Core of Calcium Buffering

In resting cells, the free cytosolic Ca²⁺ concentration is maintained at a very low level, typically around 100 nM, which is several orders of magnitude lower than the extracellular concentration (1-2 mM).[4] The vast majority of intracellular Ca²⁺ is bound to a variety of buffers, including proteins and small molecules.[2] This buffering action is crucial for several reasons:

-

Signal Shaping: Buffers modulate the kinetics and amplitude of Ca²⁺ transients, influencing the activation of downstream effectors.[3]

-

Spatial Confinement: Buffers can restrict the diffusion of Ca²⁺, creating localized microdomains of high Ca²⁺ concentration that allow for specific signaling events.

-

Cellular Protection: By sequestering excess Ca²⁺, buffers protect the cell from the toxic effects of prolonged high Ca²⁺ levels, which can trigger apoptosis and necrosis.[5][6]

The effectiveness of a Ca²⁺ buffer is determined by its concentration, mobility, and its kinetic properties: the association rate constant (k_on), the dissociation rate constant (k_off), and the resulting equilibrium dissociation constant (K_d).[7]

Key Intracellular Calcium Buffers

Endogenous Calcium Buffers

Cells possess a diverse repertoire of endogenous Ca²⁺-binding proteins that act as physiological buffers. These proteins are characterized by specific Ca²⁺-binding domains, most notably the EF-hand motif.

-

Calmodulin (CaM): A highly conserved and ubiquitous Ca²⁺ sensor, CaM has four EF-hand motifs and plays a central role in decoding Ca²⁺ signals.[8] Upon binding Ca²⁺, CaM undergoes a conformational change that enables it to interact with and modulate the activity of a wide range of target proteins, including kinases, phosphatases, and ion channels.[8] While primarily a Ca²⁺ sensor, its abundance and Ca²⁺-binding properties contribute significantly to intracellular Ca²⁺ buffering.[2] The rate of calcium dissociation from calmodulin has been measured, with two processes corresponding to dissociation from high-affinity sites (k_diss ~2-9 s⁻¹) and low-affinity sites (k_diss ~293-550 s⁻¹).[9]

-

Parvalbumin (PV): Predominantly found in fast-spiking interneurons and fast-twitch muscle fibers, parvalbumin is considered a slow Ca²⁺ buffer.[10] It is thought to play a crucial role in shaping the decay phase of Ca²⁺ transients, thereby influencing processes like short-term synaptic plasticity.[10][11] Studies in sensory neurons have shown that parvalbumin effectively buffers Ca²⁺, slowing the rate of rise of [Ca²⁺]i and accelerating the decay of the Ca²⁺ signal.[12][13]

-

Calbindin-D28k: Another member of the EF-hand superfamily, calbindin-D28k is widely expressed in the nervous system and is implicated in neuroprotection.[5][6] It is believed to protect neurons from excitotoxic damage by buffering excessive Ca²⁺ influx.[5][6] Experiments have demonstrated that calbindin-D28k can reduce the peak [Ca²⁺]i following stimulation and protect cells from degeneration.[5][12][13] Calbindin-D28k may also function as a Ca²⁺ sensor, as it undergoes a significant conformational change upon Ca²⁺ binding.[14]

Exogenous Calcium Chelators

In experimental settings, synthetic Ca²⁺ chelators are invaluable tools for manipulating and studying intracellular Ca²⁺ dynamics.

-

BAPTA (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid): A high-affinity Ca²⁺ chelator known for its fast binding kinetics.[7] Its rapid on- and off-rates make it ideal for studying fast Ca²⁺ signaling events.[7] BAPTA's affinity for Ca²⁺ is largely independent of pH in the physiological range, a significant advantage over EGTA.[15] The cell-permeant acetoxymethyl (AM) ester form, BAPTA-AM, is widely used to load the chelator into cells.[16]

-

EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid): A classical Ca²⁺ chelator with high selectivity for Ca²⁺ over Mg²⁺.[17][18] Compared to BAPTA, EGTA has a slower Ca²⁺ binding rate.[19][20] This property makes it suitable for buffering bulk changes in [Ca²⁺]i over longer timescales rather than rapidly sequestering transient Ca²⁺ spikes.[7] Its apparent Ca²⁺ affinity is highly pH-dependent.[15][21][22]

Quantitative Data on Calcium Buffers

The selection of an appropriate Ca²⁺ chelator for an experiment is critically dependent on its kinetic properties. The following tables summarize key quantitative data for commonly used exogenous Ca²⁺ chelators.

Table 1: Calcium Binding Kinetics of Common Chelators

| Chelator | k_on (M⁻¹s⁻¹) | k_off (s⁻¹) | K_d (nM) | Experimental Conditions |

| BAPTA | ~6 x 10⁸ | ~97 | ~160 | 140 mM KCl, 20°C, pH 7.2[7] |

| EGTA | ~3 x 10⁶ | Not readily available | ~100 | 100-140 mM CsCl, 20-40 mM Cs-HEPES, 8 mM NaCl, pH 7.2, 22°C[7] |

| Fura-2 | 6.02 x 10⁸ | 96.7 | 161 | 140 mM KCl, 20°C[7] |

Table 2: Ca²⁺ Affinities of BAPTA Derivatives

| Chelator | K_d for Ca²⁺ (nM) |

| 5,5'-Dimethyl BAPTA | 40 |

| BAPTA | 160 |

| 5,5'-Dibromo BAPTA | 1,500 |

| 5-Nitro BAPTA | 4,700 |

| 5,5'-Difluoro BAPTA | 2,500 |

| Data measured in 10 mM MOPS, 100 mM KCl, pH 7.2 at 22°C, unless otherwise specified.[23] |

Experimental Protocols for Studying Intracellular Calcium Buffering

A variety of techniques are employed to measure intracellular Ca²⁺ dynamics and to characterize the properties of Ca²⁺ buffers.

Measurement of Intracellular Calcium Concentration

a) Fluorescence Microscopy with Chemical Indicators

This is a widely used method to visualize and quantify changes in [Ca²⁺]i.[24][25][26]

-

Principle: Cells are loaded with a Ca²⁺-sensitive fluorescent dye. The fluorescence intensity or spectral properties of the dye change upon binding to Ca²⁺, and this change is monitored using a fluorescence microscope.[27]

-

Common Indicators:

-

Fura-2: A ratiometric indicator that exhibits a shift in its excitation maximum from ~380 nm in the Ca²⁺-free form to ~340 nm in the Ca²⁺-bound form. The ratio of fluorescence emission at these two excitation wavelengths provides a measure of [Ca²⁺]i that is relatively insensitive to dye concentration, photobleaching, and cell thickness.

-

Indo-1: A ratiometric indicator that undergoes a shift in its emission maximum upon Ca²⁺ binding.

-

Fluo-4: A single-wavelength indicator that shows a large increase in fluorescence intensity upon Ca²⁺ binding. It is widely used for high-throughput screening.[27]

-

-

Protocol Outline:

-

Cell Culture: Plate cells on coverslips suitable for microscopy.

-

Dye Loading: Incubate cells with the AM ester form of the chosen Ca²⁺ indicator (e.g., 1-5 µM Fura-2 AM) in a physiological buffer for 30-60 minutes at room temperature or 37°C. A non-ionic detergent like Pluronic F-127 is often included to aid in dye solubilization.

-

De-esterification: Wash the cells and incubate for an additional 30 minutes to allow intracellular esterases to cleave the AM ester, trapping the active indicator inside the cell.

-

Imaging: Mount the coverslip on a fluorescence microscope equipped with the appropriate filters or light source and a sensitive camera.

-

Stimulation: Perfuse the cells with agonists or depolarizing solutions to elicit Ca²⁺ signals.

-

Data Acquisition: Record fluorescence intensity changes over time.

-

Calibration: At the end of the experiment, determine the minimum (R_min) and maximum (R_max) fluorescence ratios by sequentially adding a Ca²⁺ ionophore (e.g., ionomycin) in a Ca²⁺-free solution containing EGTA, followed by a saturating Ca²⁺ solution. The [Ca²⁺]i can then be calculated using the Grynkiewicz equation.

-

b) Genetically Encoded Calcium Indicators (GECIs)

GECIs are proteins engineered to change their fluorescence properties upon Ca²⁺ binding.[28][29][30]

-

Principle: GECIs are introduced into cells via transfection or viral transduction, allowing for cell-type-specific and subcellular targeting.[28][31] They are particularly useful for long-term and in vivo imaging.[28][32]

-

Common GECIs:

-

GCaMP: A single fluorescent protein-based GECI that exhibits increased fluorescence upon Ca²⁺ binding.[29] Various generations of GCaMP sensors (e.g., GCaMP6, GCaMP7) have been developed with improved brightness, dynamic range, and kinetics.

-

FRET-based sensors (e.g., Cameleons): These consist of two fluorescent proteins (e.g., CFP and YFP) linked by a Ca²⁺-binding domain (calmodulin). Ca²⁺ binding induces a conformational change that alters the efficiency of Förster Resonance Energy Transfer (FRET) between the two fluorophores.[33]

-

-

Protocol Outline:

-

Vector Delivery: Transfect or transduce target cells with a plasmid or viral vector encoding the GECI.

-

Protein Expression: Allow sufficient time (typically 24-72 hours) for the GECI to be expressed.

-

Imaging: Perform fluorescence microscopy as described for chemical indicators, using the appropriate excitation and emission wavelengths for the specific GECI.

-

Data Analysis: Analyze changes in fluorescence intensity (for single-fluorophore GECIs) or the FRET ratio over time.

-

Electrophysiological Measurement of Calcium Currents

Patch-Clamp Technique

This technique allows for the direct measurement of Ca²⁺ currents across the cell membrane.

-

Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a cell. In the whole-cell configuration, the membrane patch under the pipette is ruptured, allowing electrical access to the cell's interior and control of the membrane potential (voltage-clamp).

-

Protocol Outline:

-

Pipette Preparation: Fabricate micropipettes from borosilicate glass capillaries and fire-polish the tips. Fill the pipette with an intracellular solution containing ions and, if desired, Ca²⁺ buffers or indicators.

-

Cell Preparation: Place the cell culture dish on the stage of an inverted microscope.

-

Seal Formation: Under microscopic guidance, bring the pipette tip into contact with the cell membrane and apply gentle suction to form a high-resistance "giga-seal".

-

Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch, establishing the whole-cell recording mode.

-

Voltage-Clamp: Clamp the membrane potential at a holding potential (e.g., -80 mV).

-

Current Recording: Apply depolarizing voltage steps to activate voltage-gated Ca²⁺ channels and record the resulting inward Ca²⁺ currents using a patch-clamp amplifier.

-

Data Analysis: Analyze the amplitude, kinetics, and voltage-dependence of the Ca²⁺ currents.

-

Determination of Calcium Binding Kinetics

Stopped-Flow Fluorimetry

This technique is used to measure the kinetics of rapid reactions in solution, such as Ca²⁺ binding to a chelator, on a millisecond timescale.[7][34]

-

Principle: Two solutions, one containing the Ca²⁺ buffer and the other containing Ca²⁺, are rapidly mixed. The change in a spectroscopic signal (e.g., fluorescence of an indicator) is monitored over time as the binding reaction proceeds.[7][9][35]

-

Protocol Outline:

-

Solution Preparation: Prepare a solution of the Ca²⁺ buffer of interest and a separate solution containing a known concentration of Ca²⁺. A fluorescent Ca²⁺ indicator may be included in one of the solutions if the buffer itself is not fluorescent.

-

Instrument Setup: Load the solutions into the syringes of a stopped-flow instrument.

-

Rapid Mixing: The instrument rapidly injects and mixes the two solutions in an observation cell.

-

Data Acquisition: A light source excites the sample, and a detector records the change in fluorescence intensity as a function of time after mixing.

-

Kinetic Analysis: The resulting kinetic trace is fitted to an appropriate mathematical model (e.g., single or double exponential) to determine the rate constants (k_on and k_off).

-

Temperature-Jump Relaxation

This method is used to study the kinetics of reactions at equilibrium by perturbing the equilibrium with a rapid change in temperature.[19][20]

-

Principle: A solution containing the Ca²⁺ buffer and Ca²⁺ at equilibrium is rapidly heated by a pulse of infrared radiation or an electrical discharge. The system then relaxes to a new equilibrium state at the higher temperature. The time course of this relaxation, monitored by a spectroscopic signal, provides information about the reaction kinetics.[36]

-

Protocol Outline:

-

Sample Preparation: Prepare a solution containing the Ca²⁺ buffer, Ca²⁺, and a suitable indicator at equilibrium.

-

Temperature Jump: Apply a rapid temperature jump to the sample.

-

Relaxation Monitoring: Record the change in absorbance or fluorescence as the system relaxes to the new equilibrium.

-

Data Analysis: The relaxation time constant is determined from the kinetic trace. By performing experiments at different reactant concentrations, the individual rate constants (k_on and k_off) can be calculated.[20]

-

Visualizations of Signaling Pathways and Experimental Workflows

Signaling Pathway: Gq-PLC-IP3-Ca²⁺ Pathway

This is a classic signaling cascade that leads to the release of Ca²⁺ from intracellular stores.[4]

Caption: The Gq-PLC-IP3 signaling pathway leading to intracellular Ca²⁺ release.

Experimental Workflow: Stopped-Flow Fluorimetry

This diagram illustrates the process of measuring Ca²⁺ binding kinetics using stopped-flow fluorimetry.

Caption: Workflow for a stopped-flow fluorimetry experiment to measure Ca²⁺ binding kinetics.

Logical Relationship: Role of Buffers in Shaping Ca²⁺ Transients

This diagram shows how Ca²⁺ buffers modulate the shape of an intracellular Ca²⁺ signal.

Caption: The role of Ca²⁺ buffers in modulating intracellular Ca²⁺ signals and cellular responses.

Intracellular Ca²⁺ buffering is a fundamental process that is essential for the precise control of Ca²⁺ signaling. A detailed understanding of the properties of endogenous and exogenous Ca²⁺ buffers, coupled with the appropriate experimental techniques, is crucial for researchers in basic science and drug development. The methodologies and data presented in this guide provide a solid foundation for investigating the intricate role of Ca²⁺ buffering in cellular physiology and pathophysiology. The continued development of advanced Ca²⁺ indicators and imaging techniques will undoubtedly lead to further insights into this vital area of cell biology.

References

- 1. Neuronal calcium signaling: function and dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Calcium buffering - Wikipedia [en.wikipedia.org]

- 3. mbexc.de [mbexc.de]

- 4. Calcium signaling - Wikipedia [en.wikipedia.org]

- 5. Calbindin-D28k buffers intracellular calcium and promotes resistance to degeneration in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Calcium buffering and protection from excitotoxic cell death by exogenous calbindin-D28k in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Neuronal calcium signaling: function and dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The kinetics of calcium binding to calmodulin: Quin 2 and ANS stopped-flow fluorescence studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. What Is Parvalbumin for? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Parvalbumin Is a Mobile Presynaptic Ca2+ Buffer in the Calyx of Held that Accelerates the Decay of Ca2+ and Short-Term Facilitation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Calcium buffering properties of calbindin D28k and parvalbumin in rat sensory neurones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Research Portal [scholarship.libraries.rutgers.edu]

- 14. Calbindin D28k exhibits properties characteristic of a Ca2+ sensor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. Selective effects of calcium chelators on anterograde and retrograde protein transport in the cell - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. medchemexpress.com [medchemexpress.com]

- 18. interchim.fr [interchim.fr]

- 19. T-jump study of calcium binding kinetics of calcium chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. scispace.com [scispace.com]

- 21. EGTA - Wikipedia [en.wikipedia.org]

- 22. The apparent binding constants of Ca2+ to EGTA and heavy meromyosin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - HK [thermofisher.com]

- 24. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 25. Calcium imaging - Wikipedia [en.wikipedia.org]

- 26. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 27. noldus.com [noldus.com]

- 28. cdn.prod.website-files.com [cdn.prod.website-files.com]

- 29. Genetically encoded calcium indicators (GECIs) – CHROMus [chromus.vet.cornell.edu]

- 30. Frontiers | Using genetically encoded calcium indicators to study astrocyte physiology: A field guide [frontiersin.org]

- 31. Genetically encoded calcium indicators to probe complex brain circuit dynamics in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Frontiers | Genetically Encoded Calcium Indicators Can Impair Dendrite Growth of Cortical Neurons [frontiersin.org]

- 33. Imaging calcium signals in vivo: a powerful tool in physiology and pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Kinetics of calcium binding to fluo-3 determined by stopped-flow fluorescence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Stopped-flow kinetics of the interaction of the fluorescent calcium indicator Quin 2 with calcium ions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Measuring the Kinetics of Calcium Binding Proteins with Flash Photolysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Foundational Research of MAPTAM (Tau) in Cell Biology

For Researchers, Scientists, and Drug Development Professionals

Introduction

Microtubule-Associated Protein Tau (MAPT), commonly known as Tau, is a protein of central importance in neuroscience and cell biology. Primarily expressed in neurons, its fundamental role in stabilizing microtubules is critical for maintaining neuronal structure, axonal transport, and overall neuronal health. However, the dysfunction of Tau is a hallmark of a class of neurodegenerative disorders termed tauopathies, the most prominent being Alzheimer's disease. In these pathological conditions, Tau undergoes hyperphosphorylation and aggregates into insoluble neurofibrillary tangles (NFTs), leading to microtubule destabilization, impaired axonal transport, and eventual neuronal death.[1][2][3] This technical guide provides a comprehensive overview of the foundational research on MAPT, focusing on its cellular and molecular biology, quantitative data, and key experimental methodologies.

MAPT Gene and Tau Protein Isoforms

The MAPT gene is located on chromosome 17q21.31 and, in humans, contains 16 exons.[4] Alternative splicing of the MAPT gene in the central nervous system gives rise to six major protein isoforms, ranging from 352 to 441 amino acids in length.[4] These isoforms are characterized by the presence of either three (3R) or four (4R) microtubule-binding repeats in the C-terminal region and the inclusion of zero, one, or two N-terminal inserts (0N, 1N, or 2N).[5] The balanced expression of 3R and 4R Tau isoforms is crucial for normal neuronal function, and an imbalance is associated with various tauopathies.[2]

Quantitative Data on Tau Protein

Table 1: Cellular Concentration of Tau Protein

| Parameter | Concentration | Cell Type/Tissue | Reference |

| Total Tau in Neurons | ~1 µM | Neurons | [6] |

| Tau in Interstitial Fluid | ~1 nM | Mouse Brain | [6] |

| Tau in Cerebrospinal Fluid (CSF) | Picomolar range | Human | [6] |

Table 2: Microtubule Binding Affinities of Tau Isoforms

| Tau Isoform | Dissociation Constant (Kd) | Method | Reference |

| 4R Tau Isoforms (average) | ~1.5 µM | Microtubule Co-sedimentation Assay | [7] |

| 3R Tau Isoforms (average) | ~4.5 µM | Microtubule Co-sedimentation Assay | [7] |

| Normal Tau (binding to C7) | 500 nM | Not specified | [8] |

| Mutant Tau (T to S) (binding to C7) | ~10 µM | Not specified | [8] |

Table 3: Key Kinases and Their Phosphorylation Sites on Tau

| Kinase | Phosphorylation Sites | Priming Required? | Pathological Relevance | References |

| GSK3β | Thr181, Ser199, Ser202, Thr205, Thr231, Ser396, Ser400, Ser412, Ser422 | Yes (e.g., by PKA or Cdk5) | Hyperphosphorylation in AD | [9][10][11] |

| CDK5 | Ser199, Ser202, Thr205, Thr212, Thr217, Thr231, Ser396, Ser404 | No | Aberrant activation in AD | [9][12] |

| PKA | Ser214, Ser262, Ser409 | No | Primes for GSK3β phosphorylation | [10][11] |

| CaMKII | Ser212, Ser214, Ser262, Ser356, Ser416 | No | Implicated in AD pathology | [10] |

Signaling Pathways Involving MAPT

The function of Tau is tightly regulated by a complex interplay of protein kinases and phosphatases. An imbalance in these activities, often leading to hyperphosphorylation, is a key event in the pathogenesis of tauopathies.

Tau Phosphorylation and Dephosphorylation Signaling

Caption: Regulation of Tau phosphorylation by kinases and phosphatases.

Key Experimental Protocols

Recombinant Tau Protein Purification

This protocol describes the purification of recombinant human Tau protein from E. coli.[1][13][14][15]

Materials:

-

E. coli BL21 (DE3) cells transformed with a Tau expression vector (e.g., pET vector with N-terminal His-tag)

-

Luria-Bertani (LB) medium with appropriate antibiotic

-

Isopropyl β-D-1-thiogalactopyranoside (IPTG)

-

Lysis Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 5 mM imidazole, 1 mM PMSF, protease inhibitors)

-

Wash Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 20 mM imidazole)

-

Elution Buffer (50 mM HEPES pH 7.5, 500 mM NaCl, 250 mM imidazole)

-

Dialysis Buffer (50 mM HEPES pH 7.5, 150 mM NaCl)

-

Ni-NTA affinity chromatography column

Procedure:

-

Inoculate a starter culture of transformed E. coli and grow overnight.

-

Inoculate a larger culture with the starter culture and grow at 37°C to an OD600 of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., 0.5 mM final concentration) and continue to grow for 3-4 hours at 30°C.

-

Harvest the cells by centrifugation and resuspend the pellet in Lysis Buffer.

-

Lyse the cells by sonication on ice.

-

Clarify the lysate by centrifugation at high speed.

-

Load the supernatant onto a pre-equilibrated Ni-NTA column.

-

Wash the column with Wash Buffer.

-

Elute the His-tagged Tau protein with Elution Buffer.

-

Dialyze the eluted protein against Dialysis Buffer overnight at 4°C.

-

Determine the protein concentration using a Bradford or BCA assay.

-

Assess purity by SDS-PAGE and Coomassie blue staining.

In Vitro Tau Aggregation Assay (Thioflavin T)

This assay monitors the formation of Tau fibrils in real-time using the fluorescent dye Thioflavin T (ThT), which binds to β-sheet-rich structures.[16][17][18]

Materials:

-

Purified recombinant Tau protein

-

Aggregation Buffer (e.g., PBS, pH 7.4)

-

Heparin (or another aggregation inducer)

-

Thioflavin T (ThT) stock solution

-

96-well black, clear-bottom microplate

-

Plate reader with fluorescence detection (Excitation: ~440 nm, Emission: ~485 nm)

Procedure:

-

Prepare a reaction mixture containing Tau protein (e.g., 10 µM), heparin (e.g., 2.5 µM), and ThT (e.g., 10 µM) in Aggregation Buffer.

-

Pipette the reaction mixture into the wells of the 96-well plate.

-

Seal the plate to prevent evaporation.

-

Incubate the plate at 37°C with intermittent shaking in the plate reader.

-

Measure the ThT fluorescence at regular intervals (e.g., every 15 minutes) for the desired duration (e.g., 24-72 hours).

-

Plot the fluorescence intensity against time to generate an aggregation curve.

Tau-Microtubule Co-sedimentation Assay

This assay is used to determine the binding affinity of Tau to microtubules.[19][20][21][22]

Materials:

-

Purified recombinant Tau protein

-

Purified tubulin

-

Polymerization Buffer (e.g., 80 mM PIPES pH 6.8, 1 mM EGTA, 1 mM MgCl2)

-

GTP

-

Taxol (paclitaxel)

-

Cushion Buffer (Polymerization Buffer with 60% glycerol)

-

Ultracentrifuge

Procedure:

-

Polymerize tubulin into microtubules by incubating with GTP and then stabilizing with Taxol.

-

Incubate varying concentrations of Tau with a fixed concentration of pre-formed microtubules at 37°C.

-

Layer the reaction mixtures onto the Cushion Buffer in ultracentrifuge tubes.

-

Centrifuge at high speed (e.g., 100,000 x g) to pellet the microtubules and any bound Tau.

-

Carefully separate the supernatant (containing unbound Tau) from the pellet.

-

Resuspend the pellet in a volume equal to the supernatant.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE and Coomassie blue staining or Western blotting for Tau.

-

Quantify the amount of Tau in the pellet and supernatant fractions to determine the fraction of bound Tau at each concentration.

-

Plot the concentration of bound Tau versus the concentration of free Tau and fit the data to a binding isotherm to calculate the dissociation constant (Kd).

Immunofluorescence Staining of Tau in Cultured Neurons

This protocol describes the visualization of Tau protein in cultured neurons.[23][24][25][26][27]

Materials:

-

Cultured neurons on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% normal goat serum in PBS with 0.1% Triton X-100)

-

Primary antibody against Tau

-

Fluorophore-conjugated secondary antibody

-

DAPI (for nuclear counterstaining)

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Fix the cultured neurons with Fixation Solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding with Blocking Buffer for 1 hour.

-

Incubate the cells with the primary anti-Tau antibody diluted in Blocking Buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorophore-conjugated secondary antibody diluted in Blocking Buffer for 1-2 hours at room temperature, protected from light.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells once with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the stained cells using a fluorescence microscope.

Experimental Workflows and Logical Relationships

Experimental Workflow for Tau Aggregation Inhibition Assay

Caption: Workflow for screening Tau aggregation inhibitors.

Logical Relationship of Tau Pathology in Neurodegeneration

Caption: Cascade of events in Tau-mediated neurodegeneration.

Conclusion

The study of MAPT/Tau is a dynamic and critical field in the pursuit of understanding and treating neurodegenerative diseases. This guide has provided a foundational overview of Tau's biology, including its genetic basis, protein isoforms, and key quantitative parameters. The detailed experimental protocols and visual representations of signaling pathways and workflows offer a practical resource for researchers. A thorough understanding of these core principles is essential for the development of novel therapeutic strategies aimed at mitigating the devastating effects of tauopathies.

References

- 1. academic.oup.com [academic.oup.com]

- 2. The Role of Tau in Neuronal Function and Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tau Protein and Alzheimer’s Disease: What’s the Connection? [brightfocus.org]

- 4. Frontiers | Two simple assays for assessing the seeding activity of proteopathic tau [frontiersin.org]

- 5. Frontiers | Role of Tau as a Microtubule-Associated Protein: Structural and Functional Aspects [frontiersin.org]

- 6. youtube.com [youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Tau mutants bind tubulin heterodimers with enhanced affinity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Physiological and pathological phosphorylation of tau by Cdk5 [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. PKA modulates GSK-3β- and cdk5-catalyzed phosphorylation of tau in site- and kinase-specific manners - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Regulation of Phosphorylation of Tau by Cyclin-dependent Kinase 5 and Glycogen Synthase Kinase-3 at Substrate Level - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purification of Soluble Recombinant Human Tau Protein from Bacteria Using Double-tag Affinity Purification - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Recombinant production and purification of the human protein Tau | Semantic Scholar [semanticscholar.org]

- 16. benchchem.com [benchchem.com]

- 17. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 18. Tau aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]

- 19. Redirecting [linkinghub.elsevier.com]

- 20. researchgate.net [researchgate.net]

- 21. Measuring Tau-microtubule affinity through cosedimentation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. benchchem.com [benchchem.com]

- 24. An update to: Tracking TAU in neurons: How to grow, fix and stain primary neurons for the investigation of ... [protocols.io]

- 25. Protocols | Immunofluorescence | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 26. BestProtocols: Immunofluorescent Staining of Intracellular Antigens on Cultured Cells | Thermo Fisher Scientific - UK [thermofisher.com]

- 27. ibidi.com [ibidi.com]

An In-depth Technical Guide to the Role of the MAPT Gene and Tau Protein in Neuroscience

A Note on Terminology: This guide focuses on the Microtubule-Associated Protein Tau (MAPT) gene and its protein product, tau. Initial searches for "MAPTAM" did not yield results corresponding to a recognized entity in neuroscience. It is presumed that this was a typographical error and the intended subject was the well-established and critically important MAPT gene.

The MAPT gene, located on chromosome 17q21.3, encodes the tau protein, which is integral to the stabilization of microtubules in neurons.[1] In the mature human brain, six isoforms of the tau protein are expressed through alternative splicing.[1] While essential for normal neuronal function, the dysregulation of tau, particularly its hyperphosphorylation, is a central pathological hallmark of a class of neurodegenerative disorders known as tauopathies, which includes Alzheimer's disease.[2][3]

This technical guide provides an in-depth exploration of the uses and study of the MAPT gene product, tau, in neuroscience research, with a focus on quantitative data, experimental protocols, and the signaling pathways that govern its function and dysfunction.

Quantitative Data on Tau Protein Interactions

The function of tau is intrinsically linked to its binding affinity for microtubules and its interactions with various kinases and other proteins. This affinity is significantly modulated by post-translational modifications, most notably phosphorylation.

Tau-Microtubule Binding Affinity

The interaction between tau and microtubules is a dynamic process characterized by relatively weak binding, allowing for flexibility and regulation.[1] The microtubule-binding region (MTBR) of tau, consisting of three or four imperfect repeat domains (R1-R4), is the primary site of interaction.[4]

| Interacting Molecules | Binding Affinity (Kd) | Conditions/Notes |

| Tau : Tubulin | ~10⁻⁷ M | General estimate for the overall weak affinity.[1] |

| Tau fragment (residues 208-324) : Microtubules | Submicromolar | A fragment with higher affinity than full-length tau.[5] |

| Tau constructs with P2 and R' domains : Microtubules | ~1 to 3 µM | Flanking domains enhance binding affinity.[6] |

| Tau constructs without P2 and R' domains : Microtubules | ~25 to 50 µM | Absence of flanking domains significantly weakens binding.[6] |

Impact of Phosphorylation on Tau Function

Hyperphosphorylation of tau is a key event in the pathogenesis of tauopathies, leading to its dissociation from microtubules and subsequent aggregation.[7][8] Several kinases are implicated in this process, with Cyclin-dependent kinase 5 (Cdk5), Mitogen-activated protein kinase (MAPK), and Glycogen synthase kinase 3β (GSK-3β) being among the most significant.[9][10][11]

| Kinase | Key Phosphorylation Sites on Tau | Effect on Tau |

| Cdk5 | Ser202, Thr205, Ser235, Ser404 | Primes tau for further phosphorylation by GSK-3β; promotes tau dissociation from microtubules.[9][12] |

| MAPK | Ser-Pro and Thr-Pro motifs (~14-16 sites) | Induces an "Alzheimer-like" state of tau.[2][10] |

| GSK-3β | Ser396, Ser400, Ser404 | Promotes tau hyperphosphorylation and aggregation.[11][13] |

| Akt | Enhances MARK2 activity | Promotes tau hyperphosphorylation at S262/S356.[14][15] |

Key Experimental Protocols

The study of tau protein in neuroscience relies on a set of core in vitro and cellular assays to investigate its phosphorylation, microtubule binding, and aggregation.

In Vitro Tau Phosphorylation Assay

This assay is used to determine if a specific kinase can phosphorylate tau and to identify the specific sites of phosphorylation.

Materials:

-

Recombinant tau protein

-

Active kinase of interest (e.g., Cdk5/p25, MAPK, GSK-3β)

-

Kinase reaction buffer

-

ATP (radiolabeled [γ-³²P]ATP for autoradiography or non-labeled for Western blot)

-

SDS-PAGE gels and transfer apparatus

-

Phospho-tau specific antibodies

-

Detection reagents (autoradiography film or chemiluminescence substrate)

Protocol:

-

Prepare a reaction mixture containing recombinant tau protein, the active kinase, and kinase reaction buffer.

-

Initiate the phosphorylation reaction by adding ATP.

-

Incubate the reaction at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a nitrocellulose or PVDF membrane.

-

If using radiolabeled ATP, expose the membrane to autoradiography film.

-

If using non-labeled ATP, perform a Western blot using phospho-tau specific antibodies to detect phosphorylation at specific sites.

Microtubule-Tau Cosedimentation Assay

This assay is a standard method to quantify the binding affinity of tau to microtubules.[16][17]

Materials:

-

Purified tubulin

-

Recombinant tau protein

-

Microtubule assembly buffer

-

GTP

-

Taxol (to stabilize microtubules)

-

High-speed centrifuge

-

SDS-PAGE gels and Coomassie stain or Western blot reagents

Protocol:

-

Polymerize tubulin into microtubules by incubation with GTP at 37°C.

-

Stabilize the microtubules with Taxol.

-

Incubate varying concentrations of tau protein with a fixed concentration of microtubules.

-

Centrifuge the mixture at high speed to pellet the microtubules and any bound tau. Unbound tau will remain in the supernatant.

-

Carefully separate the supernatant and the pellet.

-

Resuspend the pellet in a volume equal to the supernatant.

-

Analyze equal volumes of the supernatant and pellet fractions by SDS-PAGE.

-

Quantify the amount of tau in the pellet and supernatant fractions using densitometry of Coomassie-stained gels or by Western blot.

-

Calculate the dissociation constant (Kd) by plotting the concentration of bound tau versus the concentration of free tau.

Tau Aggregation Assay

This assay monitors the formation of tau aggregates in vitro, often induced by cofactors such as heparin or arachidonic acid.[18][19][20]

Materials:

-

Recombinant tau protein (unmodified or hyperphosphorylated)[18]

-

Aggregation buffer (e.g., Tris or HEPES-based buffer with DTT)[19]

-

Aggregation inducer (e.g., heparin)[20]

-

Thioflavin T (ThT) or Thioflavin S (ThS) fluorescent dye[19]

-

96-well black, clear-bottom plates[20]

-

Plate reader with fluorescence capabilities

Protocol:

-

Prepare a reaction mixture in a 96-well plate containing tau protein, aggregation buffer, and the aggregation inducer.[20]

-

Add ThT or ThS to the reaction mixture. These dyes exhibit increased fluorescence upon binding to amyloid-like beta-sheet structures in the aggregates.[19]

-

Monitor the fluorescence intensity over time using a plate reader (e.g., excitation at ~440-450 nm and emission at ~485-510 nm).[19][21]

-

Plot the fluorescence intensity versus time to obtain an aggregation curve, which typically shows a lag phase followed by an exponential growth phase.[20]

Signaling Pathways and Visualizations

Several signaling pathways converge on tau, regulating its phosphorylation state and, consequently, its function. The following diagrams, created using the DOT language for Graphviz, illustrate these key pathways and a typical experimental workflow.

MAPK Signaling Pathway in Tau Phosphorylation

The Mitogen-Activated Protein Kinase (MAPK) cascade is a crucial signaling pathway that can lead to the phosphorylation of tau at multiple sites, contributing to its pathological transformation.[10][22]

Caption: MAPK signaling cascade leading to tau hyperphosphorylation.

GSK-3β and Akt Signaling Pathways in Tau Phosphorylation

The GSK-3β and Akt pathways are interconnected and play significant roles in regulating tau phosphorylation. Dysregulation of these pathways is strongly implicated in Alzheimer's disease.[11][23][24]

Caption: PI3K/Akt pathway inhibits GSK-3β, a major tau kinase.

Experimental Workflow for Studying Tau Phosphorylation

This diagram outlines a typical workflow for investigating the effects of a potential kinase inhibitor on tau phosphorylation and its subsequent binding to microtubules.

Caption: Workflow for testing a kinase inhibitor's effect on tau.

Conclusion

The study of the MAPT gene and its protein product, tau, is a cornerstone of neurodegenerative disease research. Understanding the quantitative aspects of tau's interactions, mastering the key experimental protocols for its study, and elucidating the complex signaling pathways that govern its function are critical for developing effective therapeutic strategies for tauopathies. This guide provides a foundational overview for researchers, scientists, and drug development professionals engaged in this vital area of neuroscience.

References

- 1. Tau protein binds to microtubules through a flexible array of distributed weak sites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mitogen activated protein (MAP) kinase transforms tau protein into an Alzheimer-like state - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pnas.org [pnas.org]

- 5. pnas.org [pnas.org]

- 6. Microtubule-binding core of the tau protein - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Role of Tau as a Microtubule-Associated Protein: Structural and Functional Aspects [frontiersin.org]

- 8. The Role and Pathogenesis of Tau Protein in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physiological and pathological phosphorylation of tau by Cdk5 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mitogen activated protein (MAP) kinase transforms tau protein into an Alzheimer‐like state. | The EMBO Journal [link.springer.com]

- 11. Tau and GSK-3β are critical contributors to α-synuclein-mediated post-stroke brain damage - PMC [pmc.ncbi.nlm.nih.gov]

- 12. academic.oup.com [academic.oup.com]

- 13. pnas.org [pnas.org]

- 14. Akt and CHIP coregulate tau degradation through coordinated interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pnas.org [pnas.org]

- 16. Measuring Tau-microtubule affinity through cosedimentation assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. In vitro Microtubule Binding Assay and Dissociation Constant Estimation [en.bio-protocol.org]

- 18. Video: In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein [jove.com]

- 19. In Vitro Aggregation Assays Using Hyperphosphorylated Tau Protein - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In Vitro Assay for Studying the Aggregation of Tau Protein and Drug Screening [jove.com]

- 21. youtube.com [youtube.com]